molecular formula C7H9NO2 B586290 3-Pyridineethanol,1-oxide(9CI) CAS No. 146885-97-4

3-Pyridineethanol,1-oxide(9CI)

Katalognummer: B586290
CAS-Nummer: 146885-97-4
Molekulargewicht: 139.154
InChI-Schlüssel: CGIAMKHCOMHVOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridineethanol,1-oxide(9CI) is a chemical compound intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use, nor for personal consumption. The N-oxide functional group in this compound is known to significantly alter its physicochemical properties compared to its parent amine, 3-pyridineethanol. Literature suggests that the incorporation of an N-oxide group can enhance water solubility and reduce membrane permeability, which is a valuable property in prodrug design and for modifying the pharmacokinetic profile of lead compounds . This reagent may serve as a key synthetic intermediate or building block in medicinal chemistry, particularly in the development of hypoxia-activated prodrugs, as the N-oxide moiety can be enzymatically reduced under low-oxygen conditions to release an active drug molecule . Researchers are encouraged to investigate its full potential in organic synthesis and drug discovery applications. Handling should be conducted by trained professionals in a controlled laboratory environment, using appropriate personal protective equipment. For specific data on physical properties, handling, and safety, please consult the relevant Safety Data Sheet (SDS).

Eigenschaften

CAS-Nummer

146885-97-4

Molekularformel

C7H9NO2

Molekulargewicht

139.154

IUPAC-Name

2-(1-oxidopyridin-1-ium-3-yl)ethanol

InChI

InChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2

InChI-Schlüssel

CGIAMKHCOMHVOQ-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])CCO

Synonyme

3-Pyridineethanol,1-oxide(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (9CI) CAS Number Substituents Molecular Formula Key Features
3-Pyridineethanol,1-oxide Not Provided - Ethanol (-CH₂CH₂OH) at C3 Likely C₇H₉NO₂ Balanced polarity; potential for hydrogen bonding and moderate lipophilicity
2-Pyridinemethanol,3-methyl-,1-oxide 339363-51-8 - Methanol (-CH₂OH) at C2
- Methyl (-CH₃) at C3
C₈H₁₁NO₂ Shorter alcohol chain; methyl group increases steric hindrance
3-Pyridinemethanol,α,6-dimethyl- Not Provided - Methanol (-CH₂OH) at C3
- Methyl (-CH₃) at C6 and α-position
C₉H₁₃NO Branched structure; reduced solubility due to steric effects
3-Pyridinethiol,1-oxide 127108-46-7 - Thiol (-SH) at C3 C₅H₅NOS Sulfur analog; higher acidity and distinct redox properties
3-Pyridinemethanol,3-acetate,1-oxide 114951-34-7 - Acetate ester (-OCOCH₃) at C3 C₈H₁₀NO₄ Increased lipophilicity; ester group alters metabolic stability
2-Pyridinecarboxylicacid,4-nitro-, methyl ester,1-oxide Not Provided - Carboxylic acid ester (-COOCH₃) at C2
- Nitro (-NO₂) at C4
C₈H₈N₂O₅ Strong electron-withdrawing nitro group; enhanced reactivity

Electronic and Reactivity Comparisons

  • N-Oxide Influence : The N-oxide group in all compounds increases electron density on the pyridine ring, enhancing susceptibility to electrophilic attacks. This is corroborated by spectroscopic studies on related N-oxide derivatives, where N-O stretching vibrations appear near 1250–1350 cm⁻¹ in FT-IR spectra .
  • Substituent Effects: Ethanol vs. Methanol: The longer ethanol chain in 3-Pyridineethanol,1-oxide may improve solubility in aqueous-organic mixtures compared to methanol analogs . Thiol vs. Alcohol: The thiol group in 3-Pyridinethiol,1-oxide (pKa ~6–8) is more acidic than alcohols (pKa ~16–18), enabling unique nucleophilic reactions . Nitro and Ester Groups: The nitro group in 2-Pyridinecarboxylicacid,4-nitro-, methyl ester,1-oxide creates an electron-deficient ring, favoring nucleophilic aromatic substitution, while ester groups enhance metabolic stability .

Vorbereitungsmethoden

Oxidation Kinetics

Hydrogen peroxide-mediated oxidation proceeds via a proton-coupled electron transfer (PCET) mechanism. The pyridine nitrogen’s lone pair attacks the electrophilic oxygen of H2O2\text{H}_2\text{O}_2, forming an N-oxide intermediate. Acidic conditions polarize the O-O\text{O-O} bond, accelerating this step.

Base Catalysis in Condensation

Triethylamine deprotonates the methylpyridine α-carbon, generating a nucleophilic enolate. This species attacks the aldehyde carbonyl, forming a β-hydroxy intermediate that dehydrates to yield the ethanol derivative.

Yield Enhancement Strategies

  • Reagent Ratios : A 3:1 molar ratio of 3-picoline to H2O2\text{H}_2\text{O}_2 maximizes N-oxide formation while minimizing di-oxidation.

  • Temperature Control : Maintaining reactions below 60°C during hydrolysis prevents retro-aldol decomposition.

Industrial-Scale Considerations

The CN109748848A protocol demonstrates scalability, with batch sizes exceeding 10 mol of 3-picoline. Critical factors for pilot-scale success include:

  • Cost Efficiency : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) is preferable to peracids due to lower expense and safer handling.

  • Waste Management : Acetic acid byproducts from acylation steps require neutralization and recycling to meet environmental regulations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Pyridineethanol,1-oxide (9CI) and its derivatives?

Answer:
The synthesis of 3-Pyridineethanol,1-oxide (9CI) typically involves oxidation of pyridine derivatives. For example, analogous compounds (e.g., 3-Pyridinemethanol, acetate, 1-oxide) are synthesized via acetylation or esterification under reflux conditions with a base catalyst . General steps include:

  • Oxidation : Using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the N-oxide group.
  • Functionalization : Esterification or acetylation to produce derivatives, as seen in the synthesis of 3-(Acetoxymethyl)pyridine 1-oxide .
  • Purification : Column chromatography or recrystallization to isolate the product.

Advanced: How can the selective binding of 3-Pyridineethanol,1-oxide (9CI) to G-quadruplex DNA be experimentally validated?

Answer:
The interaction mechanism can be studied using:

  • Fluorescence Titration : Monitor changes in emission intensity upon binding to c-MYC Pu22 G-quadruplex, as demonstrated in kinetic and dynamic interaction analyses .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Circular Dichroism (CD) Spectroscopy : Confirm structural stabilization of the G-quadruplex upon ligand binding.
  • Competitive Assays : Compare binding selectivity against duplex DNA or other nucleic acid structures.

Basic: What spectroscopic techniques are critical for structural characterization of 3-Pyridineethanol,1-oxide (9CI)?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the N-oxide group and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., C8H10NO4 derivatives ).
  • Infrared (IR) Spectroscopy : Identify functional groups like hydroxyl (-OH) and N-oxide stretches.

Advanced: What computational approaches model the dynamic interactions between 3-Pyridineethanol,1-oxide (9CI) and its targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding kinetics and conformational changes in the ligand-G-quadruplex complex, as inferred from kinetic "match" processes .
  • Docking Studies : Use software like AutoDock to predict binding poses and affinity.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., π-π stacking) at the binding site.

Data Contradiction: How should researchers resolve discrepancies in fluorescence data among structural analogs of 3-Pyridineethanol,1-oxide (9CI)?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing/donating groups) with fluorescence intensity changes .
  • Control Experiments : Verify assay conditions (pH, temperature) and purity of analogs.
  • Multivariate Statistics : Apply principal component analysis (PCA) to identify structural features driving activity differences.

Basic: What purification strategies optimize yield and purity of 3-Pyridineethanol,1-oxide (9CI)?

Answer:

  • Chromatography : Use silica gel column chromatography with polar eluents (e.g., ethyl acetate/methanol).
  • Recrystallization : Employ solvent pairs like ethanol/water for crystal formation.
  • HPLC : For high-purity applications, reverse-phase HPLC with UV detection.

Advanced: How to design in vitro assays for evaluating the bioactivity of 3-Pyridineethanol,1-oxide (9CI) derivatives?

Answer:

  • Cell-Free Systems : Test inhibition of telomerase activity using TRAP assays if targeting G-quadruplexes.
  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa) .
  • Target Validation : CRISPR-Cas9 knockouts to confirm mechanism-specific effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.